3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid
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Overview
Description
3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is a chemical compound with the molecular formula C14H14N2O3 and a molecular weight of 258.279 g/mol . This compound is characterized by the presence of a pyridazinone ring substituted with a 4-methylphenyl group and a propanoic acid moiety. It is used in various research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid typically involves the reaction of 4-methylphenylhydrazine with maleic anhydride to form the intermediate 3-(4-methylphenyl)-6-oxopyridazine. This intermediate is then reacted with acrylonitrile under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid can be compared with other pyridazinone derivatives, such as:
- 3-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid
- 3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid
- 3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid These compounds share a similar core structure but differ in the substituents on the aromatic ring, which can influence their chemical properties and biological activities . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct reactivity and potential applications.
Properties
IUPAC Name |
3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10-2-4-11(5-3-10)12-6-7-13(17)16(15-12)9-8-14(18)19/h2-7H,8-9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DREIEBOUXLZJCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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